molecular formula C7H4BrClO B108613 3-Bromobenzoyl chloride CAS No. 1711-09-7

3-Bromobenzoyl chloride

Cat. No. B108613
CAS RN: 1711-09-7
M. Wt: 219.46 g/mol
InChI Key: PBOOZQFGWNZNQE-UHFFFAOYSA-N
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Patent
US05028629

Procedure details

To CHCl3 is added 3-bromobenzoic acid (100 g) and thionyl chloride (109 ml) and refluxed overnight. The remaining thionyl chloride is evaporated off to afford 3-bromobenzoic acid chloride.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
109 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](O)=[O:6].S(Cl)([Cl:13])=O>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([Cl:13])=[O:6]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1
Name
Quantity
109 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The remaining thionyl chloride is evaporated off

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.